molecular formula C8H7ClF3N3O B1417806 8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-12-3

8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Cat. No.: B1417806
CAS No.: 1260585-12-3
M. Wt: 253.61 g/mol
InChI Key: ISPPUVAQWCTKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidinamine derivatives, which might be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They act as mitochondrial complex I electron transport inhibitors .


Synthesis Analysis

In a study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a pyrimidine moiety, which is a heterocyclic aromatic ring similar to pyridine and benzene .


Chemical Reactions Analysis

Pyrimidinamine derivatives are often synthesized through various chemical reactions involving pyrimidifen . The exact reactions would depend on the specific structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds would depend on their specific structure. For instance, 2-(TRIFLUOROMETHYL)PYRIMIDIN-5-AMINE is used in the preparation of heteroaryl compounds useful as Raf kinase inhibitors .

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • This compound has been utilized in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid and their esters, both in racemic and enantiopure forms. These synthesized compounds have been noted for their unique intramolecular interactions (Sukach et al., 2015).

Structural and Biological Interest

  • The compound has been used to create novel 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-a]benzimidazol-2H)-ones, which demonstrated significant DNA-topoisomerase I inhibitory activity, indicating potential biological interest (Zanatta et al., 2006).

Exploration in Pharmacological Research

  • This compound has been studied for modifying the structure of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors. Substitutions at various positions of the pyrimidine ring were explored to enhance potential oral bioavailability (Palanki et al., 2000).

Chemical Reactions and Catalysis

  • The compound has also been involved in studies focused on the reactions of variously substituted 4-(trifluoromethyl)pyrimidin-2(1H)-ones with acetone in the presence of catalysts. The focus here was on understanding regio- and enantioselectivity in asymmetric organocatalytic additions (Sukach et al., 2014).

Potential Antitumor and Antiviral Activities

  • Research has been conducted on derivatives of this compound for potential antitumor and antiviral activities. Some derivatives, such as 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine, have shown promising results in preliminary bioassays against certain cancer cells (Gao et al., 2015).

Mechanism of Action

Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors . This unique mode of action differentiates them from other commercial fungicides .

Future Directions

The future directions in the research and development of such compounds could involve the design and synthesis of new derivatives with improved activity and safety profiles . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .

Properties

IUPAC Name

2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPPUVAQWCTKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

136 mL (1440 mmol) of phosphorus oxychloride are added, at room temperature and under an argon atmosphere, to a suspension of 68.10 g (290 mmol) of 2-hydroxy-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in 950 mL of 1,2-dichloroethane. The mixture obtained is then heated at 65° C. for 3 hours. After cooling, the reaction mixture is evaporated to dryness under reduced pressure. The residue obtained is taken up in 140 mL of cold water and 430 mL of ethyl acetate. 32% sodium hydroxide is added to the mixture obtained, to pH=5. The resulting organic phase is separated out and then dried over magnesium sulfate, filtered and concentrated under reduced pressure to give 60 g of 2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one in the form of an orange solid, the characteristics of which are as follows:
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
430 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 2
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 3
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 4
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 5
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Reactant of Route 6
8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.